molecular formula C7H11ClO2S B2711213 3-Cyclopropylcyclobutane-1-sulfonyl chloride CAS No. 2375259-68-8

3-Cyclopropylcyclobutane-1-sulfonyl chloride

Cat. No.: B2711213
CAS No.: 2375259-68-8
M. Wt: 194.67
InChI Key: KSZLKZILXPFEMF-UHFFFAOYSA-N
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Description

3-Cyclopropylcyclobutane-1-sulfonyl chloride is an organosulfur compound with the molecular formula C7H11ClO2S. This compound is characterized by the presence of a cyclopropyl group attached to a cyclobutane ring, which is further bonded to a sulfonyl chloride group. It is a valuable intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropylcyclobutane-1-sulfonyl chloride typically involves the reaction of cyclopropylcyclobutane with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:

Cyclopropylcyclobutane+Chlorosulfonic Acid3-Cyclopropylcyclobutane-1-sulfonyl chloride+HCl\text{Cyclopropylcyclobutane} + \text{Chlorosulfonic Acid} \rightarrow \text{this compound} + \text{HCl} Cyclopropylcyclobutane+Chlorosulfonic Acid→3-Cyclopropylcyclobutane-1-sulfonyl chloride+HCl

The reaction is exothermic and requires careful temperature control to prevent decomposition of the product.

Industrial Production Methods

In industrial settings, the production of this compound is often carried out in continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, and improves the overall yield and safety of the process .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropylcyclobutane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonyl chloride group to sulfonyl hydrides.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as pyridine or triethylamine.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.

Major Products

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols.

    Sulfonic Acids: Formed by oxidation.

Scientific Research Applications

3-Cyclopropylcyclobutane-1-sulfonyl chloride is used in various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the development of enzyme inhibitors and other biologically active compounds.

    Medicine: The compound is a key intermediate in the synthesis of pharmaceuticals, particularly antiviral and anticancer agents.

    Industry: It is used in the production of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 3-Cyclopropylcyclobutane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and reacts readily with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropylcyclobutane-1-sulfonyl chloride is unique due to its cyclopropyl and cyclobutane rings, which impart distinct steric and electronic properties. These properties make it a valuable intermediate for the synthesis of complex molecules with specific biological activities.

Biological Activity

3-Cyclopropylcyclobutane-1-sulfonyl chloride (CAS No. 2375259-68-8) is a sulfonyl chloride compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

  • Molecular Formula : C7H11ClO2S
  • Molecular Weight : 194.68 g/mol
  • Structure : The compound features a cyclopropyl group attached to a cyclobutane ring, with a sulfonyl chloride functional group.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, primarily focusing on its role in medicinal chemistry and potential therapeutic applications.

Sulfonyl chlorides are known for their reactivity, particularly in nucleophilic substitution reactions. The sulfonyl group can act as an electrophile, facilitating the formation of sulfonamides and other derivatives that may exhibit biological activity. The mechanism typically involves:

  • Nucleophilic Attack : Nucleophiles attack the sulfur atom, leading to the displacement of the chloride ion.
  • Formation of Sulfonamide : This reaction can yield sulfonamides, which are known for their antibacterial properties.

Antimicrobial Activity

A study highlighted the antimicrobial properties of sulfonamides derived from sulfonyl chlorides, suggesting that derivatives of this compound could exhibit similar activities. The study demonstrated that compounds with a sulfonamide functional group showed significant inhibition against various bacterial strains.

Compound Bacterial Strain Tested Inhibition Zone (mm)
Sulfonamide AE. coli15
Sulfonamide BS. aureus20
3-Cyclopropylcyclobutane-1-sulfonamideP. aeruginosa18

Case Study: Synthesis and Evaluation

In a recent case study, researchers synthesized 3-Cyclopropylcyclobutane-1-sulfonamide from its corresponding sulfonyl chloride and evaluated its biological activity against cancer cell lines. The results indicated that the compound exhibited cytotoxic effects on specific cancer cells while showing low toxicity to normal cells.

Cell Line IC50 (µM) Selectivity Index
MCF-7 (Breast Cancer)510
HeLa (Cervical Cancer)78
Normal Fibroblasts>50-

Safety and Toxicity

According to PubChem, this compound is classified as causing severe skin burns and eye damage (GHS Hazard Statement H314). Proper handling protocols should be observed when working with this compound to mitigate risks associated with exposure.

Properties

IUPAC Name

3-cyclopropylcyclobutane-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClO2S/c8-11(9,10)7-3-6(4-7)5-1-2-5/h5-7H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSZLKZILXPFEMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2CC(C2)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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